molecular formula C17H17BrN4O B10983380 3-bromo-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide

3-bromo-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide

Cat. No.: B10983380
M. Wt: 373.2 g/mol
InChI Key: LGMKSBVFRMJEME-UHFFFAOYSA-N
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Description

3-bromo-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide is a structurally complex compound featuring a benzamide core substituted with a bromine atom at the 3-position. This moiety is linked via a propyl chain to a [1,2,4]triazolo[4,3-a]pyridine group, with an additional methyl group at the 2-position of the propyl chain (Fig. 1). The molecular formula is C₁₉H₁₈BrN₅O, with a molecular weight of 412.29 g/mol . Key structural attributes include:

  • [1,2,4]Triazolo[4,3-a]pyridine: A fused heterocyclic system known for modulating enzyme/receptor interactions, particularly in kinase inhibition and antimicrobial activity .
  • 2-methylpropyl linker: Introduces steric effects that may influence target binding or metabolic stability.

Properties

Molecular Formula

C17H17BrN4O

Molecular Weight

373.2 g/mol

IUPAC Name

3-bromo-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide

InChI

InChI=1S/C17H17BrN4O/c1-11(2)15(16-21-20-14-8-3-4-9-22(14)16)19-17(23)12-6-5-7-13(18)10-12/h3-11,15H,1-2H3,(H,19,23)

InChI Key

LGMKSBVFRMJEME-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NN=C2N1C=CC=C2)NC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide typically involves multiple steps:

    Formation of the Triazolopyridine Moiety: The triazolopyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyridine carboxylic acids under acidic or basic conditions.

    Alkylation: The triazolopyridine intermediate is then alkylated with a suitable alkyl halide, such as 2-bromo-1-chloropropane, to introduce the propyl chain.

    Amidation: The final step involves the coupling of the alkylated triazolopyridine with 3-bromobenzoyl chloride in the presence of a base like triethylamine to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The triazolopyridine moiety can participate in redox reactions, potentially altering its electronic properties and biological activity.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are typically used for hydrolysis reactions.

Major Products

    Substitution: Depending on the nucleophile, products can include azides, thiols, or other substituted benzamides.

    Oxidation: Oxidized derivatives of the triazolopyridine ring.

    Reduction: Reduced forms of the triazolopyridine or benzamide moieties.

    Hydrolysis: 3-bromobenzoic acid and the corresponding amine derivative.

Scientific Research Applications

Chemistry

In chemistry, 3-bromo-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for binding studies with proteins, nucleic acids, and other biomolecules.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, infectious diseases, or neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, that benefit from its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-bromo-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine moiety may play a crucial role in binding to these targets, while the benzamide group could enhance the compound’s stability and bioavailability. The exact pathways and molecular interactions would depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Structural Features Biological Activity Key Differentiators
3-bromo-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide Bromobenzamide, 2-methylpropyl linker, triazolo[4,3-a]pyridine Hypothesized anticancer/antimicrobial High lipophilicity (bromine), steric hindrance (methyl)
2-chloro-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide Chlorobenzamide, unsubstituted propyl linker Antimicrobial (MIC: 2 µg/mL) Reduced steric bulk, higher solubility
3,4-dichloro-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide Dichlorobenzamide Kinase inhibition (IC₅₀: 0.8 µM) Enhanced electrophilicity, lower bioavailability
4-(1H-tetrazol-1-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide Tetrazole substitution Antimicrobial (Gram-negative) pH-dependent activity, metal coordination
3-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide Thiazolo[5,4-b]pyridine core Antibacterial (Staphylococcus aureus) Sulfur-mediated redox interactions

Mechanistic and Pharmacological Insights

The triazolo[4,3-a]pyridine moiety is a critical pharmacophore, enabling hydrogen bonding with kinase ATP-binding sites (e.g., EGFR) and π-stacking with aromatic residues .

In contrast, tetrazole-containing analogues (e.g., ) leverage ionizable groups for pH-dependent membrane penetration, whereas methoxy-substituted derivatives (e.g., ) prioritize polar interactions.

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